A Comprehensive Technical Guide to 4-(2-Fluorophenoxy)phenylboronic Acid: Synthesis, Characterization, and Applications in Cross-Coupling Chemistry
A Comprehensive Technical Guide to 4-(2-Fluorophenoxy)phenylboronic Acid: Synthesis, Characterization, and Applications in Cross-Coupling Chemistry
For Immediate Release
This technical guide provides an in-depth exploration of 4-(2-Fluorophenoxy)phenylboronic acid, a versatile reagent in modern organic synthesis. Targeted at researchers, scientists, and professionals in drug development, this document details the compound's synthesis, spectroscopic characterization, safe handling, and its critical role in palladium-catalyzed cross-coupling reactions.
Introduction: The Strategic Importance of Fluorinated Biaryl Ethers
The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic profiles. 4-(2-Fluorophenoxy)phenylboronic acid serves as a key building block for the synthesis of fluorinated biaryl ether motifs, which are prevalent in a wide array of biologically active compounds and advanced materials. Its unique structure, combining a fluorophenoxy moiety with a reactive boronic acid group, makes it an invaluable tool for the construction of complex molecular architectures through reactions such as the Suzuki-Miyaura coupling. Phenylboronic acids and their derivatives are known to have a wide range of biomedical applications, from glucose sensing to targeted drug delivery, underscoring the significance of this class of compounds.[1][2][3][4]
Compound Profile
| Property | Value | Source |
| CAS Number | 1402238-32-7 | [5] |
| Molecular Formula | C₁₂H₁₀BFO₃ | [5] |
| Molecular Weight | 232.02 g/mol | [5] |
| Physical Form | Solid | [5] |
| Storage | Inert atmosphere, 2-8°C | [5] |
Synthesis of 4-(2-Fluorophenoxy)phenylboronic Acid
The synthesis of 4-(2-Fluorophenoxy)phenylboronic acid can be achieved through a multi-step sequence, beginning with an Ullmann condensation to form the diaryl ether, followed by a Miyaura borylation. The rationale for this approach lies in its efficiency and the commercial availability of the starting materials. A related synthesis of 2-[4-(2-fluorophenoxy)phenyl]propionic acid utilizes a copper-catalyzed coupling, demonstrating a viable pathway for the formation of the core diaryl ether structure.[6]
Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for 4-(2-Fluorophenoxy)phenylboronic acid.
Step-by-Step Synthesis Protocol:
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Ullmann Condensation:
-
To a reaction vessel, add 1-bromo-4-iodobenzene, 2-fluorophenol, a copper(I) catalyst (e.g., CuI), and a suitable base (e.g., K₂CO₃) in a high-boiling point solvent such as DMF or DMSO.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours. The progress of the reaction should be monitored by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and perform a workup by partitioning between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then washed, dried, and concentrated to yield 4-(2-fluorophenoxy)iodobenzene.
-
-
Miyaura Borylation:
-
In a Schlenk flask, dissolve the 4-(2-fluorophenoxy)iodobenzene, bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate) in an anhydrous solvent like dioxane or toluene.
-
Degas the mixture and heat under an inert atmosphere. Monitor the reaction for the consumption of the starting material.
-
After the reaction is complete, cool to room temperature and filter through a pad of celite. The filtrate is concentrated, and the resulting crude product is purified by column chromatography to give the pinacol ester intermediate.
-
-
Hydrolysis:
-
The purified pinacol ester is then subjected to hydrolysis under acidic conditions (e.g., using HCl or H₂SO₄ in a mixture of THF and water) to cleave the pinacol group and afford the final product, 4-(2-Fluorophenoxy)phenylboronic acid.
-
The product is typically isolated by filtration and can be further purified by recrystallization.
-
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show a series of multiplets in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons on the two phenyl rings. The integration of these signals will correspond to the number of protons on each ring.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The carbon atom attached to the boron will have a characteristic chemical shift. The presence of the fluorine atom will lead to C-F coupling, which will be observable as doublets for the carbons in the fluorinated ring.[8]
-
¹⁹F NMR: A singlet in the ¹⁹F NMR spectrum will confirm the presence of the fluorine atom.
-
¹¹B NMR: The ¹¹B NMR spectrum should show a single peak characteristic of a tri-coordinate boronic acid.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will provide information about the functional groups present. Key expected absorptions include:
-
A broad O-H stretch from the boronic acid group (around 3300 cm⁻¹).
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Aromatic C-H stretching vibrations (around 3000-3100 cm⁻¹).
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C=C stretching vibrations from the aromatic rings (around 1600-1450 cm⁻¹).
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A strong C-O-C stretching band for the diaryl ether linkage (around 1250 cm⁻¹).
-
A B-O stretching vibration (around 1350 cm⁻¹).
-
A C-F stretching vibration (around 1200-1100 cm⁻¹).[9][10][11]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) should provide an accurate mass measurement consistent with the molecular formula C₁₂H₁₀BFO₃.[12]
Application in Suzuki-Miyaura Cross-Coupling Reactions
4-(2-Fluorophenoxy)phenylboronic acid is an excellent coupling partner in Suzuki-Miyaura reactions, enabling the formation of C-C bonds to construct complex biaryl and heteroaryl structures.[13]
General Suzuki-Miyaura Coupling Protocol
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol:
-
Reaction Setup: In a reaction vessel equipped with a magnetic stir bar and a reflux condenser, combine the aryl or heteroaryl halide (1.0 equiv), 4-(2-Fluorophenoxy)phenylboronic acid (1.2-1.5 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent and Catalyst Addition: Add a suitable solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/H₂O 4:1).[14][15] Add the palladium catalyst (0.01-0.05 equiv).
-
Degassing: Thoroughly degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solution for 10-15 minutes or by using the freeze-pump-thaw method.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.
Safety and Handling
4-(2-Fluorophenoxy)phenylboronic acid should be handled with appropriate safety precautions in a well-ventilated fume hood.[5]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid inhaling dust. May cause respiratory irritation.
-
Skin Contact: Causes skin irritation. In case of contact, wash immediately with plenty of soap and water.
-
Eye Contact: Causes serious eye irritation. In case of contact, rinse cautiously with water for several minutes.
-
Ingestion: Harmful if swallowed.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.
Conclusion
4-(2-Fluorophenoxy)phenylboronic acid is a valuable and versatile building block in organic synthesis, particularly for the construction of fluorinated biaryl ethers through Suzuki-Miyaura cross-coupling reactions. Its synthesis is achievable through established methodologies, and its characterization is straightforward using standard spectroscopic techniques. The strategic incorporation of this reagent allows for the efficient synthesis of complex molecules with potential applications in medicinal chemistry and materials science. Proper handling and safety precautions are essential when working with this compound.
References
-
Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluorophenylboronic acid. Retrieved from [Link]
-
The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
-
MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative - Supporting Information. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2024, February 2). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Retrieved from [Link]
-
SciELO México. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-[4-(2-fluorophenoxy)phenyl]propionic acid. Retrieved from [Link]
-
PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
-
SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. Retrieved from [Link]
-
MDPI. (n.d.). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. Retrieved from [Link]
-
University of Pittsburgh. (n.d.). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S17. 1H NMR and 13C NMR spectra of FNB. Retrieved from [Link]
-
RSC Publishing. (n.d.). Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans. Retrieved from [Link]
-
Scirp.org. (2021, March 25). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid. Retrieved from [Link]
- Google Patents. (n.d.). JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines.
-
MDPI. (n.d.). Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of (a) 3-phenylboronic acid, (b) BNSCQD. Retrieved from [Link]
Sources
- 1. japsonline.com [japsonline.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
- 5. 4-(2-Fluorophenoxy)phenylboronic acid | 1402238-32-7 [sigmaaldrich.com]
- 6. prepchem.com [prepchem.com]
- 7. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. scirp.org [scirp.org]
- 13. mdpi.com [mdpi.com]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. m.youtube.com [m.youtube.com]
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